molecular formula C19H16LiP B14620562 lithium;diphenyl(phenylmethyl)phosphane CAS No. 59807-67-9

lithium;diphenyl(phenylmethyl)phosphane

Cat. No.: B14620562
CAS No.: 59807-67-9
M. Wt: 282.3 g/mol
InChI Key: CCWRHAUDZYBZIH-UHFFFAOYSA-N
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Description

Lithium;diphenyl(phenylmethyl)phosphane is an organophosphorus compound that contains lithium and the organophosphorus anion with the formula (C6H5)2PLi. It is an air-sensitive solid that is used in the preparation of diphenylphosphino compounds. As an ether complex, the lithium salt is dark red .

Preparation Methods

Synthetic Routes and Reaction Conditions

The lithium, sodium, and potassium salts of diphenylphosphide are prepared by the reduction of chlorodiphenylphosphine, triphenylphosphine, or tetraphenyldiphosphine with alkali metals (M):

(C6H5)2PCl+2M(C6H5)2PM+MCl(C6H5)2PCl + 2 M → (C6H5)2PM + MCl (C6H5)2PCl+2M→(C6H5)2PM+MCl

(C6H5)3P+2M(C6H5)2PM+MC6H5(C6H5)3P + 2 M → (C6H5)2PM + MC6H5 (C6H5)3P+2M→(C6H5)2PM+MC6H5

(C6H5)4P2+2M2(C6H5)2PM(C6H5)4P2 + 2 M → 2 (C6H5)2PM (C6H5)4P2+2M→2(C6H5)2PM

They can also be obtained by deprotonation of diphenylphosphine .

Industrial Production Methods

Industrial production methods for lithium;diphenyl(phenylmethyl)phosphane typically involve large-scale reactions using similar synthetic routes as described above. The process involves careful handling of air-sensitive materials and the use of inert atmospheres to prevent oxidation and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

Lithium;diphenyl(phenylmethyl)phosphane undergoes various types of reactions, including:

Common Reagents and Conditions

    Water: Reacts with water to form diphenylphosphine and lithium hydroxide.

(C6H5)2PLi+H2O(C6H5)2PH+LiOH(C6H5)2PLi + H2O → (C6H5)2PH + LiOH (C6H5)2PLi+H2O→(C6H5)2PH+LiOH

    Halocarbons: Reacts with halocarbons to form tertiary phosphines.

(C6H5)2PM+RX(C6H5)2PR+MX(C6H5)2PM + RX → (C6H5)2PR + MX (C6H5)2PM+RX→(C6H5)2PR+MX

Major Products Formed

    Diphenylphosphine: Formed by reaction with water.

    Tertiary Phosphines: Formed by reaction with halocarbons.

    Transition Metal Phosphido Complexes: Formed by reaction with metal halides.

Mechanism of Action

The mechanism of action of lithium;diphenyl(phenylmethyl)phosphane involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic behavior allows it to participate in a wide range of chemical reactions, forming new bonds and creating complex molecular structures. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium;diphenyl(phenylmethyl)phosphane is unique due to its specific reactivity and the ability to form stable complexes with various metals. Its use in the preparation of diphenylphosphino compounds and its role in catalysis and material science applications highlight its distinct properties compared to other similar compounds .

Properties

CAS No.

59807-67-9

Molecular Formula

C19H16LiP

Molecular Weight

282.3 g/mol

IUPAC Name

lithium;diphenyl(phenylmethyl)phosphane

InChI

InChI=1S/C19H16P.Li/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-10,12-15H,16H2;/q-1;+1

InChI Key

CCWRHAUDZYBZIH-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CC=C(C=C1)P(CC2=CC=CC=[C-]2)C3=CC=CC=C3

Origin of Product

United States

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